molecular formula C13H14ClN3O3S2 B2746623 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole CAS No. 2191213-82-6

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole

Cat. No.: B2746623
CAS No.: 2191213-82-6
M. Wt: 359.84
InChI Key: DTKNAXPGTRCBKG-UHFFFAOYSA-N
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Description

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a synthetic small molecule featuring the 1,3,4-thiadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is of significant interest in oncological research, particularly for developing novel anti-proliferative agents. The 1,3,4-thiadiazole core is a bioisostere of natural pyrimidine bases, which allows derivatives to effectively interact with biological targets and disrupt critical cellular processes in malignant cells, such as DNA replication . Its structure, which combines the thiadiazole ring with a sulfonylpiperidine moiety, is designed to enhance binding affinity and selectivity. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated potent cytotoxic properties against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), and leukemia (HL-60) models . The integration of the sulfonyl group is a common strategy in drug design to improve metabolic stability and pharmacokinetic properties. This product is intended for research purposes such as in vitro cytotoxicity assays, mechanism of action studies, and as a lead compound for the synthesis of novel analogs. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S2/c14-11-3-1-2-4-12(11)22(18,19)17-7-5-10(6-8-17)20-13-16-15-9-21-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKNAXPGTRCBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with 2-chlorobenzenesulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is subsequently reacted with 1,3,4-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is C13H14ClN3O3S2C_{13}H_{14}ClN_{3}O_{3}S_{2} with a molecular weight of 359.9 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of various cancer cell lines including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549). The mechanisms involve the inhibition of DNA and RNA synthesis without affecting protein synthesis, making them potent candidates in cancer therapy .

Antimicrobial Properties

The synthesized derivatives of 1,3,4-thiadiazoles have been screened for antimicrobial activities against several bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger. The results demonstrated promising antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been reported to possess anti-inflammatory and analgesic properties. This can be attributed to their ability to inhibit inflammatory mediators and pathways involved in pain signaling .

Case Studies

  • Anticancer Efficacy : A study utilizing molecular docking techniques revealed that certain thiadiazole derivatives could effectively bind to dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation . This binding was associated with significant inhibition of tumor growth in vitro.
  • Antimicrobial Screening : In a comparative study of various thiadiazole derivatives against standard antibiotics, compounds derived from 1,3,4-thiadiazoles showed comparable or superior efficacy against resistant bacterial strains .
  • Inflammation Models : Experimental models demonstrated that compounds derived from this chemical structure significantly reduced inflammation markers in animal models of arthritis .

Mechanism of Action

The mechanism of action of 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s closest analogs differ in three key aspects:

Heterocyclic core : Substitution of 1,3,4-thiadiazole with 1,3,4-oxadiazole or 1,2,4-triazole.

Substituent position : 2-chlorophenyl vs. 4-chlorophenyl sulfonyl groups.

Side-chain modifications : Alkylthio, benzylthio, or acetamide-linked substituents.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Heterocycle Substituents Key Biological Activity Physical Properties Reference
Target compound 1,3,4-thiadiazole 2-Chlorophenylsulfonyl, piperidin-4-yloxy Presumed antimicrobial (based on analogs) Not reported
7h (Oxadiazole derivative) 1,3,4-oxadiazole 4-Chlorophenylsulfonyl, pentylthio Not specified M.p. 98–99°C; MW 429 g/mol
8a (Oxadiazole-acetamide derivative) 1,3,4-oxadiazole 4-Chlorophenylsulfonyl, N-(2,4-dimethylphenyl)acetamoyl Moderate Gram-negative activity Not reported
6b, 6c (Thiadiazole derivatives) 1,3,4-thiadiazole Fluorobenzoisoxazolyl, 2-chlorophenyl Moderate activity vs. B. subtilis, E. coli Synthesized as amorphous solids
CDFII (Indole derivative) Indole 2-Chlorophenyl, dimethylbenzyl-piperidine Synergism with carbapenems vs. MRSA Not reported
Physicochemical Properties
  • Melting Points and Solubility: Oxadiazole derivatives with longer alkyl chains (e.g., 7j: octylthio) exhibit higher melting points (127–128°C) than shorter-chain analogs (7h: 98–99°C), correlating with increased crystallinity .
  • Molecular Weight and Lipophilicity :

    • The target compound’s molecular weight (~450–470 g/mol, estimated) aligns with oxadiazole analogs (429–471 g/mol), favoring moderate lipophilicity for membrane penetration .

Biological Activity

The compound 2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a derivative of the thiadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Structure and Properties

The molecular structure of the compound consists of a thiadiazole ring substituted with a piperidine moiety and a chlorophenylsulfonyl group. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.079 to 8.284 µM , demonstrating a strong potential for inducing apoptotic cell death in cancer cells .

CompoundCell LineIC50 (µM)Mechanism
4eMCF-70.079Apoptosis induction
4iHepG28.284Targeting sarcoma cells

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial activity . Thiadiazole derivatives are known for their effectiveness against various bacterial strains.

Antibacterial Screening Results

A recent study reported that derivatives similar to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimum inhibitory concentration (MIC) values indicating significant efficacy compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi32Moderate
Bacillus subtilis42Strong

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thiadiazole ring and substituents significantly influence the biological activity of these compounds. For example, the presence of halogen groups on the phenyl ring has been linked to enhanced antibacterial properties .

Q & A

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how are they applied to this compound?

The synthesis typically involves cyclization reactions using hydrazinecarbothioamide or hydrazonoyl chloride derivatives. For example, reacting N-(4-nitrophenyl)acetohydrazonoyl bromide with substituted hydrazones in ethanol under triethylamine yields 1,3,4-thiadiazoles . Specific to this compound, sulfonylation of the piperidine ring with 2-chlorophenylsulfonyl chloride, followed by nucleophilic substitution of the piperidin-4-yloxy group with the thiadiazole moiety, is a key step. Reaction optimization often involves pH control (e.g., pH 10 for intermediate formation) and reflux conditions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and verify sulfonyl, piperidine, and thiadiazole groups.
  • IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for sulfonyl groups).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric composition .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens focus on antimicrobial and anticancer activity. For example:

  • Antimicrobial Assays : Test against E. coli, B. mycoides, and C. albicans using agar dilution or broth microdilution methods, with MIC (minimum inhibitory concentration) as the endpoint .
  • Anticancer Activity : Use kinase inhibition assays or MTT-based cytotoxicity tests on cancer cell lines (e.g., HeLa, MCF-7), supported by molecular docking to predict target binding .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperidin-4-yloxy-thiadiazole core?

Key factors include:

  • Reagent Ratios : Excess POCl₃ (3 mol) improves cyclization efficiency in thiadiazole formation .
  • Temperature Control : Reflux at 90°C ensures complete reaction of intermediates .
  • Purification : Recrystallization from DMSO/water mixtures (2:1) enhances purity .
  • Catalysis : Triethylamine aids in deprotonation and accelerates nucleophilic substitutions .

Q. What strategies resolve contradictions between in vitro activity and computational predictions?

Discrepancies may arise from assay conditions or target selectivity. For example:

  • Mechanistic Divergence : A compound showing strong antimicrobial activity but weak anticancer effects may target bacterial enzymes (e.g., dihydrofolate reductase) rather than human kinases .
  • Assay Validation : Re-test under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .

Q. How are structure-activity relationships (SAR) explored for sulfonyl-piperidine-thiadiazole hybrids?

SAR studies involve:

  • Substituent Variation : Modify the 2-chlorophenyl group to other halogens (e.g., 4-fluorophenyl) to assess electronic effects on activity .
  • Scaffold Hybridization : Introduce oxadiazole or triazole rings to evaluate synergistic effects .
  • Docking Studies : Compare binding poses in kinase or antimicrobial targets (e.g., C. albicans CYP51) to rationalize activity trends .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • X-ray Crystallography : Resolve binding modes in protein-ligand complexes (e.g., with kinases or bacterial enzymes) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KD values) for target validation .
  • Metabolomic Profiling : Identify downstream metabolic changes in treated cells to infer mechanism .

Q. How can data from conflicting toxicity studies be reconciled?

  • In Silico Toxicity Prediction : Use tools like ProTox-II to prioritize compounds with low hepatotoxicity risk .
  • Dose-Response Analysis : Perform cytotoxicity assays (e.g., IC50 in HEK293 cells) to distinguish between specific and off-target effects .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing sulfonamide-linked thiadiazoles?

  • Moisture Sensitivity : Conduct reactions under anhydrous conditions (e.g., absolute ethanol) to prevent hydrolysis of sulfonyl chlorides .
  • Intermediate Isolation : Purify intermediates (e.g., hydrazone derivatives) via column chromatography before cyclization .

Q. How are computational methods integrated into experimental workflows?

  • Docking-Guided Design : Prioritize substituents predicted to form hydrogen bonds (e.g., with kinase ATP-binding pockets) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to validate docking results .

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